molecular formula C11H18N4O B2804498 N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 2411319-22-5

N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide

Cat. No. B2804498
CAS RN: 2411319-22-5
M. Wt: 222.292
InChI Key: ZUVAXMXNYNTPJP-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide, also known as DMAMCL, is a chemical compound that belongs to the class of acrylamides. It is a synthetic intermediate used in the production of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. DMAMCL has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity makes N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide a useful intermediate in the synthesis of compounds with biological activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide. However, studies have shown that it can induce cytotoxicity in cancer cells and inhibit the growth of bacteria. It has also been shown to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide in lab experiments is its versatility. It can be used as a building block in the synthesis of a variety of compounds with potential biological activity. However, one of the limitations of using N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide is its reactivity. It can react with a variety of nucleophiles, which can make it difficult to control the reaction.

Future Directions

There are several future directions for research on N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide. One area of interest is the development of new compounds with potential biological activity. N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide can be used as a building block in the synthesis of these compounds. Another area of interest is the development of new materials with potential applications in drug delivery, catalysis, and sensors. Finally, further research is needed to understand the mechanism of action and biochemical and physiological effects of N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide.

Synthesis Methods

N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide can be synthesized through a multi-step process. The first step involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form 1-methyl-4-pyrazolecarbonyl chloride. This intermediate is then reacted with N,N-dimethylethylenediamine to form N,N-dimethyl-1-(1-methyl-4-pyrazolyl)ethylenediamine. Finally, this intermediate is reacted with acryloyl chloride to form N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of novel compounds with potential biological activity. N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide has been used to synthesize compounds with anti-cancer, anti-inflammatory, and anti-microbial activity. It has also been used in the development of new materials with potential applications in drug delivery, catalysis, and sensors.

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-5-11(16)12-7-10(14(2)3)9-6-13-15(4)8-9/h5-6,8,10H,1,7H2,2-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVAXMXNYNTPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(CNC(=O)C=C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide

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